Relevance: Glucose is structurally related to 3-Deoxyglucosone-13C as it is a direct precursor to 3-Deoxyglucosone-13C through the Maillard reaction and other degradation pathways. [, , , , ] Both compounds share a similar six-carbon backbone structure, with 3-Deoxyglucosone-13C lacking a hydroxyl group at the C-3 position. The isotopic labeling in 3-Deoxyglucosone-13C allows researchers to trace the metabolic fate and reactions of glucose.
Fructose
Relevance: Like glucose, fructose can undergo the Maillard reaction and lead to the formation of 3-Deoxyglucosone-13C. [, ] While glucose requires interaction with amino groups to generate 3-Deoxyglucosone-13C, fructose can form 3-Deoxyglucosone-13C even without amino groups, highlighting its higher reactivity in this context. [] The structural similarity between fructose and 3-Deoxyglucosone-13C, both being six-carbon ketose sugars, underlines their close relationship in the Maillard reaction cascade.
3-Deoxyglucosone
Compound Description: 3-Deoxyglucosone is a highly reactive dicarbonyl compound and a key intermediate in the Maillard reaction. It is generated from glucose and fructose through a series of dehydration and rearrangement reactions. Due to its high reactivity, 3-deoxyglucosone readily modifies proteins, forming advanced glycation end-products (AGEs). [, , , , , , , , , , , , , , , , , , ]
Glucosone
Relevance: Glucosone is a related compound to 3-Deoxyglucosone-13C as they are both α-dicarbonyl compounds generated from the degradation of carbohydrates, specifically glucose, and are often studied together as indicators of carbohydrate degradation in food science. [] The structural difference between glucosone and 3-Deoxyglucosone-13C lies in the presence of an additional hydroxyl group at the C-3 position in glucosone.
Methylglyoxal (MGO)
Compound Description: Methylglyoxal (MGO) is a highly reactive α-oxoaldehyde that forms during glucose metabolism and the Maillard reaction. It is considered a major precursor for advanced glycation end products (AGEs) and plays a role in oxidative stress and cellular damage. [, , , , , ]
Glyoxal (GO)
Compound Description: Glyoxal (GO) is the smallest α-dicarbonyl compound and is formed during glucose autoxidation, lipid peroxidation, and the Maillard reaction. Similar to methylglyoxal, glyoxal also contributes to the formation of AGEs. [, , ]
N(epsilon)-(Carboxymethyl)lysine (CML)
Compound Description: N(epsilon)-(Carboxymethyl)lysine (CML) is a well-characterized and prevalent AGE formed by the reaction of glucose and other reactive carbonyl compounds with lysine residues in proteins. It serves as a marker for protein damage and is implicated in various age-related diseases, including diabetes and atherosclerosis. [, , , ]
Relevance: N(epsilon)-(Carboxymethyl)lysine (CML) is a downstream product formed when 3-Deoxyglucosone-13C, or its unlabeled counterpart, reacts with lysine residues in proteins. [] The presence of CML is indicative of 3-Deoxyglucosone-mediated protein modification and provides insights into the extent of glycation in biological systems.
Pentosidine
Compound Description: Pentosidine is a fluorescent AGE formed from the reaction of pentoses (five-carbon sugars) or hexoses (six-carbon sugars) with lysine and arginine residues in proteins. It is commonly used as a biomarker for both diabetic complications and overall glycoxidative stress. [, , , , ]
Relevance: While pentosidine can form from various sugars, its formation can be accelerated by the presence of 3-Deoxyglucosone-13C, highlighting the compound’s role in promoting AGE formation. [] Elevated pentosidine levels can indicate increased 3-Deoxyglucosone-mediated protein modification.
Pyrraline
Compound Description: Pyrraline is another well-known AGE formed specifically from the reaction of 3-deoxyglucosone with lysine residues in proteins. It serves as a specific marker for 3-Deoxyglucosone-mediated protein damage. [, , , , ]
Relevance: Pyrraline is a specific AGE formed by the reaction of 3-Deoxyglucosone-13C with lysine residues in proteins. [] The presence of pyrraline directly implicates 3-Deoxyglucosone in protein modification, making it a valuable biomarker for assessing the impact of 3-Deoxyglucosone on biological systems.
3-Deoxyfructose (3-DF)
Compound Description: 3-Deoxyfructose (3-DF) is a metabolite of 3-Deoxyglucosone and is formed by the enzymatic reduction of 3-DG, potentially by aldose reductase. [] It is less reactive than 3-DG and is thought to represent a detoxification pathway for 3-DG.
Relevance: 3-Deoxyfructose (3-DF) is a metabolite of 3-Deoxyglucosone-13C, produced through enzymatic reduction. [] Measuring 3-DF levels can provide insights into the detoxification pathways of 3-Deoxyglucosone.
Amadori Products
Compound Description: Amadori products are early-stage glycation products formed by the reaction of glucose, fructose, or other reducing sugars with the amino group of proteins. They are relatively stable but can further degrade into more reactive compounds like 3-deoxyglucosone. [, , , , ]
Relevance: Amadori products represent early-stage intermediates in the Maillard reaction, which eventually leads to the formation of 3-Deoxyglucosone-13C. [] Monitoring Amadori product levels can indicate the initial stages of glycation and the potential for subsequent 3-Deoxyglucosone formation.
3-DG-Imidazolone
Compound Description: 3-DG-Imidazolone is a specific AGE formed by the reaction of 3-deoxyglucosone with arginine residues in proteins. [, , ]
Relevance: 3-DG-Imidazolone is a specific AGE formed from the reaction of 3-Deoxyglucosone-13C with arginine residues. [] Measuring 3-DG-Imidazolone levels helps researchers understand the extent and specificity of 3-Deoxyglucosone-induced protein damage.
5-(Hydroxymethyl)furfural (HMF)
Compound Description: 5-(Hydroxymethyl)furfural (HMF) is an organic compound formed during the dehydration of sugars, particularly fructose, under acidic conditions. It is often used as a marker of heat treatment in food processing and has been linked to potential health concerns. [, ]
Relevance: 5-(Hydroxymethyl)furfural (HMF) is another product formed from sugar degradation, often alongside 3-Deoxyglucosone-13C. [, ] Although not directly derived from 3-Deoxyglucosone-13C, their presence together signifies extensive sugar degradation in a sample.
Compound Description: N6-(2,3-dihydroxy-5,6-dioxohexyl)-l-lysinate (DOGDIC) is a lysine-arginine cross-link formed during the Maillard reaction and contributes to protein cross-linking and aggregation. []
Relevance: N6-(2,3-dihydroxy-5,6-dioxohexyl)-l-lysinate (DOGDIC) is mentioned alongside 3-Deoxyglucosone-13C as a product of the Maillard reaction and an important precursor to the formation of the AGE glucosepane. [] Though not directly derived from 3-Deoxyglucosone-13C, DOGDIC highlights the complexity of the Maillard reaction and the various intermediates and cross-links that can arise from it.
Glucosepane
Compound Description: Glucosepane is a lysine-arginine cross-link AGE and is considered one of the most abundant and structurally complex AGEs formed in vivo. It is formed from the reaction of glucose with lysine and arginine residues in proteins. [, ]
Relevance: Glucosepane is an AGE linked to the Maillard reaction and is often studied in the context of 3-Deoxyglucosone-13C. [] While 3-Deoxyglucosone-13C itself does not directly form glucosepane, its precursor, DOGDIC, is involved in the formation of this complex AGE. This relationship highlights the interconnectedness of various intermediates in the Maillard reaction.
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